1-cyclopropyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

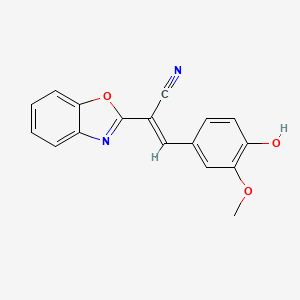

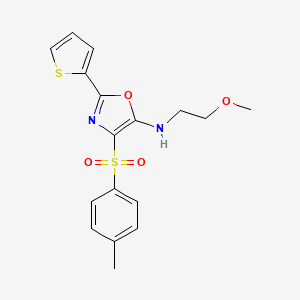

1-cyclopropyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is a synthetic compound that is a member of the pyridinone family. It is a heterocyclic compound with a five-membered cycloalkyl ring and has the molecular formula C11H10FNO2. This compound has been studied extensively for its potential medicinal applications, including use as an anti-inflammatory agent, an antifungal agent, and a potential treatment for Alzheimer’s disease.

Applications De Recherche Scientifique

Biotransformation of Prasugrel : A study by Williams et al. (2008) investigated the biotransformation of prasugrel, a thienopyridine prodrug, to its active metabolite. The process involves the conversion of prasugrel to R-95913, which includes the structure of interest, by human liver- and intestinal-dominant carboxylesterases.

Synthesis and Characterization of Iron(III) Complexes : Schlindwein et al. (2006) explored the synthesis of new tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands, which include derivatives like 1-cyclopropyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone. The study, detailed in Dalton Transactions, focuses on characterizing these complexes using EXAFS spectroscopy.

Synthesis of Polysubstituted Cyclopropane Derivatives : Banothu et al. (2015) reported the synthesis of cyclopropane derivatives starting from pyridine, which involves a structure similar to the compound . This research is documented in the Journal of Heterocyclic Chemistry.

Tripodal Ligands Synthesis : Schill, de Meijere, and Yufit (2007) described the synthesis of new tripodal ligands, including derivatives of cyclopropane, in Organic Letters. These ligands are crucial in the development of complex molecular architectures.

Natural Products from Gastrodia elata : A study by Guo et al. (2015) in Acta Pharmaceutica Sinica. B isolated new 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, showcasing the diverse applications of compounds related to the 4-hydroxy-2(1H)-pyridinone structure.

Synthesis of Neuroleptic Agents : Nakatsuka et al. (1979) synthesized novel neuroleptic agents, involving cyclopropyl and fluorophenyl structures, as detailed in the Journal of Labelled Compounds and Radiopharmaceuticals.

Topoisomerase II Inhibitory Activity : Wentland et al. (1993) investigated 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and related derivatives for their inhibitory activity against mammalian topoisomerase II. The research is published in the Journal of Medicinal Chemistry.

Synthesis of Cyclopropane Derivatives : The synthesis and reactions of cyclopropane derivatives as potential antibacterial agents were studied by Miyamoto et al. (1987) in the Journal of Heterocyclic Chemistry.

Propriétés

IUPAC Name |

1-cyclopropyl-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c16-11-3-1-10(2-4-11)9-13-14(18)7-8-17(15(13)19)12-5-6-12/h1-4,7-8,12,18H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOARALDHKFYYHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2884946.png)

![Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2884953.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B2884955.png)

![5-Bromo-2-[1-(cyclopropylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2884960.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884961.png)

![Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2884962.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2884964.png)